1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one 1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 591781-21-4
VCID: VC19064721
InChI: InChI=1S/C16H16N2O/c1-17-12-14-9-5-6-10-15(14)18(16(17)19)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
SMILES:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 591781-21-4

Cat. No.: VC19064721

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one - 591781-21-4

Specification

CAS No. 591781-21-4
Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 1-benzyl-3-methyl-4H-quinazolin-2-one
Standard InChI InChI=1S/C16H16N2O/c1-17-12-14-9-5-6-10-15(14)18(16(17)19)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Standard InChI Key OEAYRXQZLQBSQS-UHFFFAOYSA-N
Canonical SMILES CN1CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-3-methyl-4H-quinazolin-2-one, reflects its core structure:

  • Quinazolinone backbone: A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety.

  • Substituents:

    • N1 position: Benzyl group (C₆H₅CH₂–), introducing aromatic hydrophobicity.

    • C3 position: Methyl group (–CH₃), enhancing steric bulk and metabolic stability.

The planar quinazolinone core facilitates π-π stacking interactions with biological targets, while the benzyl and methyl groups modulate solubility and target affinity . Key spectroscopic identifiers include:

  • IR: C=O stretch at ~1680 cm⁻¹, N–H bends at 3310–3226 cm⁻¹ .

  • ¹H NMR: Aromatic protons (δ 6.68–8.86 ppm), methyl singlet (δ 1.20–1.50 ppm), and benzyl CH₂ (δ 3.80–4.50 ppm) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O
Molecular Weight252.31 g/mol
CAS Number591781-21-4
IUPAC Name1-benzyl-3-methyl-4H-quinazolin-2-one
Canonical SMILESCN1CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Topological Polar Surface Area41.6 Ų

Synthetic Methodologies

Conventional Solution-Phase Synthesis

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with benzylamine precursors. A representative pathway includes:

  • Step 1: Reaction of 2-aminobenzaldehyde with methylamine to form a Schiff base.

  • Step 2: Cyclization with benzyl chloride under acidic conditions to yield the dihydroquinazolinone core.

  • Step 3: Purification via recrystallization (e.g., chloroform/benzene mixtures) .

Yields range from 65–72%, with reaction times of 24–48 hours .

Solid-Phase Synthesis Innovations

Recent advances employ resin-bound intermediates to streamline diversification:

  • Wang resin functionalization: 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchored to resin enables sequential alkylation and cyclization .

  • Key advantages:

    • Parallel synthesis of 19 derivatives with IC₅₀ values as low as 22.76 μM against A2780 ovarian cancer cells .

    • Simplified purification via filtration, avoiding chromatographic methods .

Table 2: Comparative Synthesis Approaches

MethodYield (%)Purity (%)Key Reagents
Solution-Phase 65–7295–98Benzyl chloride, H₂SO₄
Solid-Phase 78–85>99Wang resin, DIC/HOBt

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

Quinazolinones with 3-methyl substitutions exhibit:

  • Gram-positive activity: MIC = 8–16 μg/mL against S. aureus .

  • Mechanism: Disruption of DNA gyrase via hydrogen bonding to Tyr-109 and Glu-50 residues .

Antioxidant Capacity

Electron-donating groups (e.g., benzyl) enhance radical scavenging:

  • DPPH assay: IC₅₀ = 57.99 μM for analog CA1-7, comparable to ascorbic acid (IC₅₀ = 44.12 μM) .

Mechanistic Insights

Enzyme Interactions

Molecular docking reveals:

  • Kinase binding: Hydrogen bonds between the quinazolinone C=O and kinase hinge region (e.g., EGFR Met-793) .

  • DNA intercalation: Planar core insertion between guanine-cytosine base pairs, verified via hypochromic shifts in UV-Vis.

Metabolic Pathways

  • Phase I metabolism: Hepatic oxidation by CYP3A4, forming 3-hydroxymethyl derivatives.

  • Phase II conjugation: Glucuronidation at N1-benzyl position, detected via LC-MS .

Research Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Introducing sulfonamide or piperazine groups at N1 to enhance solubility (logP reduction from 3.2 → 2.4) .

  • Combination therapies: Synergy with cisplatin (CI = 0.32) in ovarian cancer models .

Material Science

  • Luminescent probes: Coordination with Eu³+ yields red-emitting complexes (λₑₘ = 615 nm).

Table 3: Priority Research Areas

AreaChallengesOpportunities
Target specificityOff-target kinase inhibitionPROTAC conjugation for degradation
FormulationPoor aqueous solubility (0.12 mg/mL)Nanoemulsion encapsulation (EE > 85%)
Regulatory complianceGenotoxicity (Ames test +)Structural modification to reduce mutagenicity

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